molecular formula C8H6F2O3 B1463626 Methyl 2,6-difluoro-3-hydroxybenzoate CAS No. 1214332-41-8

Methyl 2,6-difluoro-3-hydroxybenzoate

Cat. No. B1463626
Key on ui cas rn: 1214332-41-8
M. Wt: 188.13 g/mol
InChI Key: IJXKUYJHKDPVBN-UHFFFAOYSA-N
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Patent
US09249085B2

Procedure details

To a solution of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid (see example 2) (7 g, 21.1 mmol, 1.0 eq) in MeOH (100 mL) was added SOCl2 (10 mL) dropwise. The reaction mixture was heated at reflux for 3 h, then cooled and the solvent removed in vacuo. Water was added and the aqueous layer was extracted with EtOAc. The organic extract was washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a solid (3 g, 75%) which was used in the next step without further purification.
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][Si](C(C)C)(C(C)C)C(C)C)=[CH:9][CH:8]=[C:7]([F:22])[C:3]=1[C:4]([OH:6])=[O:5].O=S(Cl)Cl.[CH3:27]O>>[F:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([F:22])[C:3]=1[C:4]([O:6][CH3:27])=[O:5]

Inputs

Step One
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
7 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1O[Si](C(C)C)(C(C)C)C(C)C)F
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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